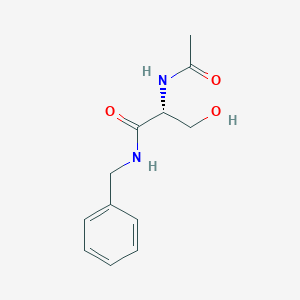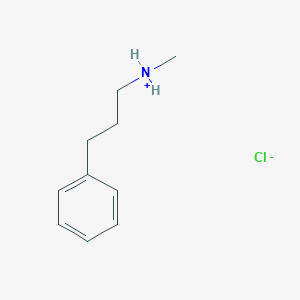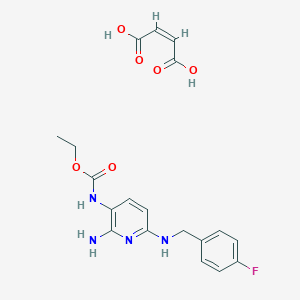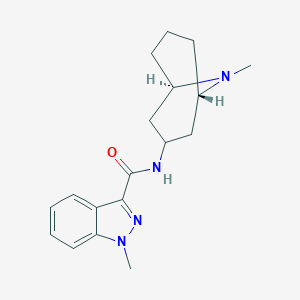
去甲拉考酰胺
概述
描述
- O-去甲基拉科酰胺是在拉科酰胺在肝脏生物转化过程中形成的药理学上无活性代谢物。 它约占拉科酰胺代谢产物的30% .
O-去甲基拉科酰胺: 是一种与第三代抗癫痫药物拉科酰胺相关的化合物。
科学研究应用
作用机制
- 拉科酰胺通过选择性增强神经元电压门控钠通道(VGSCs)的慢失活来发挥其抗癫痫作用。这种调节稳定了神经元兴奋性,减少了与癫痫发作相关的异常放电。
- 虽然O-去甲基拉科酰胺在药理学上无活性,但它的形成可能会影响拉科酰胺的整体药代动力学和动力学。
生化分析
Biochemical Properties
Desmethyl Lacosamide interacts with various enzymes, proteins, and other biomolecules. It is metabolized by CYP2C19, CYP2C9, and CYP3A4 into pharmacologically inactive O-desmethyl-lacosamide . This interaction with these enzymes plays a crucial role in its biochemical reactions.
Cellular Effects
Desmethyl Lacosamide influences cell function by stabilizing hyperexcitable neuronal membranes and inhibiting neuronal firing . This effect on cellular processes impacts cell signaling pathways and cellular metabolism, contributing to its antiepileptic properties .
Molecular Mechanism
The molecular mechanism of Desmethyl Lacosamide involves its selective enhancement of sodium channel slow inactivation . This action results in the stabilization of hyperexcitable neuronal membranes, reducing neuronal firing and long-term channel availability without affecting physiological function .
Temporal Effects in Laboratory Settings
In laboratory settings, Desmethyl Lacosamide shows consistent pharmacokinetic properties. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects .
Dosage Effects in Animal Models
Its parent compound, Lacosamide, has been studied extensively and shows a favourable and highly predictable pharmacokinetic profile in healthy subjects as well as in patients with focal epilepsy .
Metabolic Pathways
Desmethyl Lacosamide is involved in metabolic pathways mediated by CYP2C19, CYP2C9, and CYP3A4 enzymes . These enzymes metabolize Desmethyl Lacosamide into pharmacologically inactive O-desmethyl-lacosamide .
Transport and Distribution
It is known that Lacosamide, the parent compound, does not induce or inhibit cytochrome P450 enzymes or known drug transporter systems .
Subcellular Localization
Given its role in enhancing sodium channel slow inactivation, it is likely to be localized in areas rich in sodium channels, such as the neuronal membranes .
准备方法
- O-去甲基拉科酰胺的合成路线在文献中没有得到广泛的记载。 它主要通过拉科酰胺的去甲基化形成,可能是由细胞色素P450酶如CYP2C19催化的 .
- O-去甲基拉科酰胺的工业生产方法是专有的,可能不会公开。
化学反应分析
- O-去甲基拉科酰胺主要通过拉科酰胺的去甲基化形成,这涉及到一个甲基的去除。
- 这种去甲基化反应的常用试剂和条件没有明确报道,但它可能涉及肝脏酶如CYP2C19。
- 形成的主要产物是O-去甲基拉科酰胺本身。
相似化合物的比较
- O-去甲基拉科酰胺由于其作为拉科酰胺代谢产物的来源而具有独特性。它缺乏独立的治疗活性,但有助于拉科酰胺的整体药理学特征。
- 类似的化合物包括其他与VGSCs相互作用的抗癫痫药物,如卡马西平、苯妥英和拉莫三嗪。
属性
IUPAC Name |
(2R)-2-acetamido-N-benzyl-3-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKSCJLQKGLSKU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248336 | |
| Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175481-38-6 | |
| Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethyl lacosamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-N-benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYL LACOSAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNH5357R26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ODL relate to Lacosamide in terms of metabolism and activity?
A: ODL is the major metabolite of Lacosamide, formed through CYP2C19-mediated metabolism. [] Unlike Lacosamide, ODL is considered pharmacologically inactive. [] This means it does not exert the same antiepileptic effects.
Q2: Can you describe a validated method for measuring ODL concentrations?
A: Several methods have been developed to quantify ODL in biological samples. One validated method utilizes Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [, ]. This technique offers high sensitivity and accuracy for measuring ODL levels, even at low concentrations.
Q3: Are there any known drug interactions involving ODL?
A: While Lacosamide is known to have a low potential for drug-drug interactions, research on ODL's interaction profile is ongoing. [] One study investigated the potential interaction between ODL and Nisoldipine but did not find a significant effect on ODL pharmacokinetics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)







